N~1~,N~10~-Dichlorodecanediamide
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Overview
Description
N~1~,N~10~-Dichlorodecanediamide is an organic compound characterized by the presence of two chlorine atoms attached to a decanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Dichlorodecanediamide typically involves the chlorination of decanediamide. One common method is the reaction of decanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure selective chlorination at the N1 and N10 positions.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Dichlorodecanediamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~10~-Dichlorodecanediamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). These reactions are typically carried out in polar solvents such as ethanol or water at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted decanediamides.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
N~1~,N~10~-Dichlorodecanediamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~10~-Dichlorodecanediamide involves its interaction with cellular components. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~10~-Diferuloylspermidine: A compound with similar structural features but different functional groups.
N~1~,N~10~-Bis(dihydrocaffeoyl)spermidine: Another structurally related compound with distinct biological activities.
Uniqueness
N~1~,N~10~-Dichlorodecanediamide is unique due to its specific chlorination pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
61382-95-4 |
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Molecular Formula |
C10H18Cl2N2O2 |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
N,N'-dichlorodecanediamide |
InChI |
InChI=1S/C10H18Cl2N2O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8H2,(H,13,15)(H,14,16) |
InChI Key |
LYRHNZJSLSNGKF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)NCl)CCCC(=O)NCl |
Origin of Product |
United States |
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